molecular formula C18H19F3N4O2 B2579458 6-Methyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2097860-49-4

6-Methyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2579458
CAS No.: 2097860-49-4
M. Wt: 380.371
InChI Key: QRVZCMVJKIFJIY-UHFFFAOYSA-N
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Description

6-Methyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one (CAS 2097860-49-4) is a complex organic compound supplied for non-human research applications. With a molecular formula of C18H19F3N4O2 and a molecular weight of 380.36 g/mol, this pyridazinone derivative features a distinct structure incorporating a piperidine ring and a trifluoromethyl-substituted pyridine moiety . Computed physicochemical properties include a topological polar surface area of approximately 65.9 Ų and an XLogP value of 1.5, suggesting potential for favorable membrane permeability . This compound is part of a class of pyridinone and pyridazinone derivatives that have been investigated as inhibitors of poly(ADP-ribose)polymerase (PARP), a critical enzyme involved in DNA repair and a promising target in areas such as oncology . Its structural framework indicates potential for use in biochemical and pharmacological research, particularly in studies focused on enzyme inhibition and signal transduction pathways. Researchers can utilize this high-purity compound in lead optimization, structure-activity relationship (SAR) studies, and other early-stage investigative applications. This product is intended for research purposes in laboratory settings only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-methyl-2-[[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O2/c1-12-2-5-16(26)25(23-12)11-13-6-8-24(9-7-13)17(27)14-3-4-15(22-10-14)18(19,20)21/h2-5,10,13H,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVZCMVJKIFJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Methyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one (CAS Number: 2097860-49-4) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its molecular structure, synthesis, and various biological activities, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H19F3N4O2C_{18}H_{19}F_{3}N_{4}O_{2}, with a molecular weight of approximately 380.36 g/mol. Its structure features a dihydropyridazine core substituted with a trifluoromethyl-pyridine moiety and a piperidine ring, which may influence its biological activity.

Structural Formula:

SMILES Cc1ccc O n n1 CC1CCN CC1 C O c1ccc nc1 C F F F\text{SMILES Cc1ccc O n n1 CC1CCN CC1 C O c1ccc nc1 C F F F}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. The synthetic routes often utilize starting materials such as pyridine derivatives and piperidine-based intermediates.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that related pyridine derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism of action often involves the modulation of specific signaling pathways critical for tumor growth.

Case Study:
A study evaluating the cytotoxic effects of related compounds demonstrated that those with trifluoromethyl substitutions exhibited enhanced potency against cancer cell lines such as A431 and Jurkat, with IC50 values less than those of standard chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (nM)Reference
Compound AA431<100
Compound BJurkat<200
Compound CHT29<150

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory properties. Similar compounds have been investigated for their ability to inhibit the production of pro-inflammatory cytokines in human whole blood assays.

Research Findings:
In a study focused on EP4 antagonists, a derivative of this compound showed significant inhibition of PGE2-induced TNFα reduction, indicating its potential use in treating inflammatory conditions .

The biological activity is believed to be mediated through interactions with specific molecular targets, including enzymes and receptors involved in cancer progression and inflammatory responses. Molecular docking studies suggest that the compound may bind to kinases or G-protein coupled receptors, modulating their activity and affecting downstream signaling pathways.

Comparison with Similar Compounds

Research Findings and Implications

  • Pharmacological Potential: Trifluoromethyl groups are often employed in drug design to improve pharmacokinetic profiles. The target compound’s trifluoromethylpyridine moiety could confer advantages in target affinity over non-fluorinated analogs, though direct biological data is lacking.
  • Synthetic Accessibility: Piperidine-linked dihydropyridazinones (e.g., 1156804-41-9) are synthetically tractable, as evidenced by their commercial availability . The target compound’s synthesis would require specialized fluorination and coupling steps.

Q & A

Q. How can in vivo pharmacokinetics be modeled for this compound?

  • Methodological Answer : Use allometric scaling from rodent data (plasma AUC₀–24) to predict human clearance. Physiologically based pharmacokinetic (PBPK) models incorporate logD, plasma protein binding (equilibrium dialysis), and CYP3A4 inhibition potential to optimize dosing regimens .

Q. What impurity profiling strategies are critical for regulatory compliance?

  • Methodological Answer : Identify process-related impurities (e.g., des-methyl analogs) via LC-QTOF-MS. Stability-indicating methods (ICH Q3B) quantify impurities at 0.10% threshold. Synthesize and characterize reference standards for major impurities (e.g., EP Impurity F) .

Q. How can enantiomeric purity be ensured in chiral derivatives of this compound?

  • Methodological Answer : Chiral HPLC (Chiralpak AD-H column, hexane/ethanol) resolves enantiomers. Assign absolute configuration via vibrational circular dichroism (VCD) or X-ray crystallography of a brominated derivative .

Q. What computational tools predict off-target interactions?

  • Methodological Answer : Use Schrödinger’s Pan-Assay Interference Compounds (PAINS) filter to eliminate promiscuous binders. Molecular dynamics simulations (50 ns trajectories) assess binding to hERG or PPARγ, validated by patch-clamp or reporter gene assays .

Q. How do formulation excipients affect solubility in preclinical studies?

  • Methodological Answer : Screen solubility in PEG 400, Captisol®, and lipid-based nanoemulsions. Pharmacokinetic studies in rats compare oral bioavailability (Cₘₐₓ, Tₘₐₓ) across formulations. Accelerated stability testing (40°C/75% RH) identifies optimal excipients .

Q. What in vitro models validate target engagement in complex biological matrices?

  • Methodological Answer : Use NanoBRET™ assays (HEK293 cells expressing NanoLuc-fused targets) to measure intracellular target occupancy. Parallel use of CRISPRi knockdowns confirms on-mechanism activity .

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